M2698 Hydrochloride, also known as Rupitasertib or MSC-2363318A, is a potent dual inhibitor of the protein kinases p70S6K and Akt. It is primarily investigated for its potential in cancer treatment, particularly in overcoming resistance to standard therapies in advanced cancer patients. M2698 has shown promise in clinical trials, demonstrating antitumor activity and a favorable safety profile.
M2698 falls under the category of kinase inhibitors, specifically targeting the p70S6K and Akt pathways, which are critical in regulating cell growth and survival. These pathways are often implicated in cancer progression and resistance to therapies.
The synthesis of M2698 involves multiple steps that focus on constructing its core structure followed by functional group modifications to enhance selectivity and potency. Key aspects of the synthesis process include:
M2698 has a complex molecular structure characterized by specific chemical bonds that confer its biological activity.
This structure allows M2698 to interact effectively with its target kinases, inhibiting their activity .
M2698 can undergo various chemical reactions that are essential for its synthesis and functionalization:
Understanding these reactions is crucial for optimizing the synthesis process and enhancing the compound's properties.
The mechanism of action of M2698 centers on its ability to inhibit p70S6K and Akt kinases:
M2698 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for drug delivery .
M2698 is primarily investigated for its potential applications in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2